molecular formula C16H20N4O4S B138581 Hydroxy Torsemide CAS No. 99300-68-2

Hydroxy Torsemide

Cat. No.: B138581
CAS No.: 99300-68-2
M. Wt: 364.4 g/mol
InChI Key: WCYVLAMJCQZUCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Hydroxy Torsemide involves the hydroxylation of Torsemide. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the introduction of a hydroxyl group to the 3’-methyl group of the phenyl ring of Torsemide. This can be achieved through various hydroxylation reactions using suitable reagents and catalysts under controlled conditions.

Industrial production methods for this compound would likely follow similar principles, with optimization for large-scale synthesis, including considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Hydroxy Torsemide, like other aromatic primary alcohols, can undergo several types of chemical reactions:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbon by removing the hydroxyl group.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: this compound can react with carboxylic acids or their derivatives to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hydroxy Torsemide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various chemical compounds and as a reference standard in analytical chemistry.

    Biology: this compound is studied for its biological activity and potential therapeutic effects, particularly in relation to its parent compound, Torsemide.

    Medicine: Research on this compound focuses on its pharmacokinetics, pharmacodynamics, and potential use as a diuretic and antihypertensive agent.

    Industry: this compound can be used in the development of new pharmaceuticals and as a quality control standard in the production of Torsemide-based medications.

Mechanism of Action

The mechanism of action of Hydroxy Torsemide is similar to that of Torsemide. It acts by inhibiting the reabsorption of sodium and chloride in the ascending loop of Henle and distal renal tubule. This inhibition interferes with the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . The molecular targets and pathways involved include the Na+/K+/Cl- pump on the luminal cell membrane surface .

Comparison with Similar Compounds

Hydroxy Torsemide can be compared with other loop diuretics such as Furosemide, Bumetanide, and Ethacrynic Acid:

    Furosemide: Another widely used loop diuretic with a similar mechanism of action but different pharmacokinetic properties.

    Bumetanide: A more potent loop diuretic with a shorter duration of action compared to Torsemide.

    Ethacrynic Acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfonamide allergies.

This compound is unique due to its specific hydroxylation, which may influence its pharmacological properties and metabolism compared to its parent compound, Torsemide, and other similar diuretics.

Properties

IUPAC Name

1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYVLAMJCQZUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560767
Record name 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99300-68-2
Record name 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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